What are the physical and chemical properties of 2-Amino-3-chloro-6-methoxypyridine?
What are the physical and chemical properties of 2-Amino-3-chloro-6-methoxypyridine?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-3-chloro-6-methoxypyridine. As a substituted pyridine, this compound holds potential as a key building block in the synthesis of novel pharmaceutical and agrochemical agents. This document is intended to serve as a valuable resource for researchers, offering insights into its characteristics, potential reactivity, and safe handling.
Compound Identification and Structure
2-Amino-3-chloro-6-methoxypyridine is a heterocyclic aromatic compound. The pyridine ring is substituted with an amino group at the 2-position, a chlorine atom at the 3-position, and a methoxy group at the 6-position.
Molecular Structure:
Caption: Chemical structure of 2-Amino-3-chloro-6-methoxypyridine.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 3-chloro-6-methoxypyridin-2-amine |
| CAS Number | 742070-73-1[1] |
| Molecular Formula | C₆H₇ClN₂O[1] |
| Molecular Weight | 158.59 g/mol [1] |
Physical Properties
Detailed experimental data for the physical properties of 2-Amino-3-chloro-6-methoxypyridine are not extensively reported in the literature. The available information, primarily from chemical suppliers, is summarized below. For context, properties of the closely related isomer, 3-Amino-2-chloro-6-methoxypyridine (CAS 34392-85-3), are also provided.
| Property | 2-Amino-3-chloro-6-methoxypyridine | 3-Amino-2-chloro-6-methoxypyridine (Isomer) |
| Appearance | Not specified | White to light yellow solid[2] |
| Melting Point | Not specified | 46-50 °C[2][3] |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Not specified |
| Storage | Sealed in dry, Room Temperature[1] | 0-8 °C[2] |
Chemical Properties and Reactivity
The chemical behavior of 2-Amino-3-chloro-6-methoxypyridine is dictated by the interplay of its functional groups on the pyridine ring.
-
Amino Group (-NH₂): The amino group at the 2-position is a strong activating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. It can undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation.
-
Chloro Group (-Cl): The chlorine atom at the 3-position is a deactivating group via its inductive effect but can act as a leaving group in nucleophilic aromatic substitution reactions, especially when activated by other substituents.
-
Methoxy Group (-OCH₃): The methoxy group at the 6-position is an activating group through resonance, donating electron density to the ring. It is generally stable but can be cleaved under harsh acidic conditions.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It also deactivates the ring towards electrophilic substitution.
The combination of these groups suggests that the molecule can participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Potential Synthetic Pathways
A Note on Synthesis: The synthesis of related compounds often involves multi-step processes starting from dichloropyridines. For instance, the synthesis of 2,3-diamino-6-methoxypyridine involves the ammonolysis of 2,6-dichloro-3-nitropyridine, followed by methoxylation and then reduction of the nitro group.[4][5]
Applications in Research and Development
Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry and materials science. While specific applications for 2-Amino-3-chloro-6-methoxypyridine are not well-documented, its structural motifs are present in molecules with diverse biological activities. The related isomer, 3-Amino-2-chloro-6-methoxypyridine, is utilized as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as in the formulation of herbicides and pesticides.[2]
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Amino-3-chloro-6-methoxypyridine is not widely available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety information for the isomeric 3-Amino-2-chloro-6-methoxypyridine and other related compounds provides a basis for recommended precautions.
Potential Hazards (based on related compounds):
-
Harmful if swallowed.[6]
-
Causes skin irritation.[6]
-
May cause serious eye damage.[6]
-
May cause respiratory irritation.[6]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[7]
Conclusion
2-Amino-3-chloro-6-methoxypyridine is a substituted pyridine with potential as a valuable synthetic intermediate. While comprehensive data on its physical and chemical properties are limited, its structural features suggest a rich and versatile chemistry. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and may need to perform their own characterization to fully understand its properties.
References
- Process for producing 2,3-diamino-6-methoxypyridine.
- 2-Amino-3-chloro-6-methoxypyridine. ChemicalBook; CAS 742070-73-1.
- 3-Amino-2-chloro-6-methoxypyridine. Chem-Impex.
- Safety Data Sheet for 2,3-Diamino-6-methoxypyridine dihydrochloride. AK Scientific, Inc.
- Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system.
- Safety Data Sheet for 3-Amino-6-chloro-5-methoxypyridine. Fisher Scientific.
- Safety D
- 2-chloro-6-methoxypyridin-3-amine (CAS No. 34392-85-3) SDS. Guidechem.
- 2-Amino-3-chloro-6-methoxypyridine CAS#: 742070-73-1. ChemicalBook.
- 3-Amino-2-chloro-6-methoxypyridine 97%. Sigma-Aldrich.
- Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine.
- 2-Chloro-6-methoxypyridine Safety D
- 2-Chloro-6-methoxypyridine. PubChem.
- 2-Chloro-3-methoxypyridine. PubChem.
- 2-Amino-6-methoxypyridine CAS#: 17920-35-3. ChemicalBook.
- 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR spectrum. ChemicalBook.
- 2-Amino-3-chloro-6-methoxypyridine. Sunway Pharm Ltd; CAS:742070-73-1.
- 2-Amino-6-methoxy-3-nitropyridine. PubChem.
- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
- 2-Amino-3-methoxypyridine. PubChem.
- Synthesis of 2-amino-3-nitro-6-chloro-pyridine. PrepChem.com.
- 2-Chloro-6-methoxypyridine 98%. Sigma-Aldrich.
- 3-Amino-6-chloro-5-methoxypyridine, 97%, Thermo Scientific Chemicals. Fisher Scientific.
- 3-Amino-2-chloropyridine. NIST WebBook.
Sources
- 1. 2-Amino-3-chloro-6-methoxypyridine - CAS:742070-73-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Amino-2-chloro-6-methoxypyridine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Page loading... [guidechem.com]
- 7. aksci.com [aksci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]


